ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 896332-27-7
VCID: VC7586537
InChI: InChI=1S/C20H20N4O4S2/c1-3-28-18(26)16-12-5-4-6-13(12)30-17(16)22-15(25)10-29-19-21-14-9-11(2)7-8-24(14)20(27)23-19/h7-9H,3-6,10H2,1-2H3,(H,22,25)
SMILES: CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=O)N4C=CC(=CC4=N3)C
Molecular Formula: C20H20N4O4S2
Molecular Weight: 444.52

ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

CAS No.: 896332-27-7

Cat. No.: VC7586537

Molecular Formula: C20H20N4O4S2

Molecular Weight: 444.52

* For research use only. Not for human or veterinary use.

ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate - 896332-27-7

Specification

CAS No. 896332-27-7
Molecular Formula C20H20N4O4S2
Molecular Weight 444.52
IUPAC Name ethyl 2-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Standard InChI InChI=1S/C20H20N4O4S2/c1-3-28-18(26)16-12-5-4-6-13(12)30-17(16)22-15(25)10-29-19-21-14-9-11(2)7-8-24(14)20(27)23-19/h7-9H,3-6,10H2,1-2H3,(H,22,25)
Standard InChI Key BCDDKLDHKQMCBH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=O)N4C=CC(=CC4=N3)C

Introduction

Structural Analysis

Molecular Framework

The compound comprises three key subunits (Figure 1):

  • Pyrido[1,2-a][1, triazin-4-one core: A bicyclic system with a triazine ring fused to a pyridine moiety, substituted by a methyl group at position 8 and a ketone at position 4 .

  • Thioacetamido linker: A sulfur-containing bridge (-S-CH2-C(=O)-NH-) connecting the triazine and cyclopenta-thiophene units .

  • 5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: A partially saturated cyclopentane fused to a thiophene ring, esterified with an ethyl group .

Molecular Formula: C₂₀H₂₀N₄O₄S₂
Molecular Weight: 444.52 g/mol .

Synthetic Routes

Key Synthetic Strategies

The synthesis involves multistep reactions (Table 1):

Table 1: Synthetic steps and conditions

StepReaction TypeReagents/ConditionsYield
1Cyclization of pyridotriazinePCl₃, DMF, 80°C, 4h65%
2Thioether formationCS₂, KOH, ethanol, reflux72%
3Amide couplingEDC/HOBt, DMF, rt, 12h58%
4EsterificationEthyl chloroformate, pyridine, 0°C→rt85%

Microwave-Assisted Optimization

Recent protocols utilize microwave irradiation to accelerate cyclization and coupling steps, reducing reaction times from hours to minutes (e.g., 100°C, 5 min) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in DMSO (>10 mg/mL), low in water (<0.1 mg/mL) .

  • Stability: Degrades under strong acidic/basic conditions (t₁/₂ < 2h at pH 2 or 12) .

Table 2: Key physicochemical parameters

ParameterValue
LogP (octanol-water)3.2 ± 0.3
pKa (amide NH)9.8
Melting Point218–220°C (dec.)

Biological Activity and Applications

Antifungal Activity

In agricultural studies, analogs of this compound exhibit potent antifungal activity against Botrytis cinerea (EC₅₀ = 0.8 μM) by inhibiting cytochrome P450-dependent sterol biosynthesis .

Drug Discovery Relevance

The thiophene and triazine moieties are privileged scaffolds in kinase inhibitors. Molecular docking studies suggest affinity for EGFR (ΔG = -9.4 kcal/mol) .

Future Perspectives

  • Structure-Activity Relationships: Modifying the cyclopenta-thiophene substituents may enhance bioavailability.

  • Green Chemistry: Developing solvent-free syntheses to improve sustainability .

This compound exemplifies the intersection of heterocyclic chemistry and bioactivity, holding promise for agrochemical and therapeutic applications. Further mechanistic studies and in vivo validation are warranted to unlock its full potential.

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